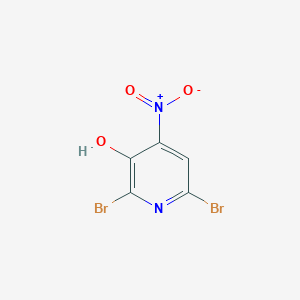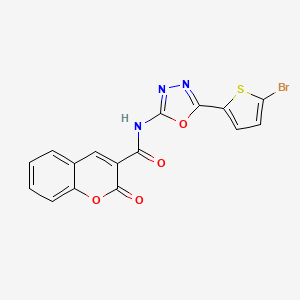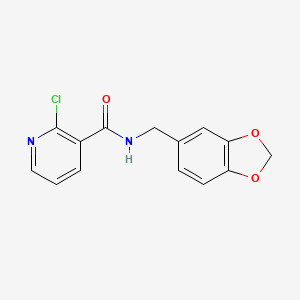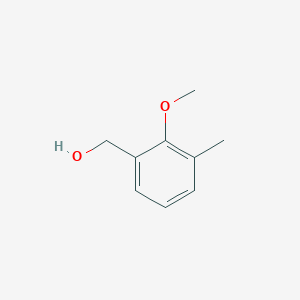
(2-Methoxy-3-methylphenyl)methanol
Übersicht
Beschreibung
“(2-Methoxy-3-methylphenyl)methanol” is a chemical compound with the CAS Number: 74090-48-5. Its molecular formula is C9H12O2 and it has a molecular weight of 152.19 . It is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “(2-Methoxy-3-methylphenyl)methanol” is 1S/C9H12O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5,10H,6H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The predicted boiling point of “(2-Methoxy-3-methylphenyl)methanol” is 244.9±25.0 °C and its predicted density is 1.060±0.06 g/cm3 . The pKa is predicted to be 14.43±0.10 .Wissenschaftliche Forschungsanwendungen
Inhibitory Activity on Smooth Muscle
A compound related to (2-Methoxy-3-methylphenyl)methanol, 3-methylenhydroxy-5-methoxy-2,4-dihydroxy tetrahydrofurane, isolated from Selaginella lepidophyla, has been studied for its effects on smooth muscle. Specifically, it exhibited a slight inhibitory effect on the contraction response of the uterus in Wistar rats, though it did not affect other muscles like ileum and duodenum. This points to potential applications in smooth muscle-related studies or medical conditions (Pérez et al., 1994).
Methanol Reforming and Hydrogen Production
A comprehensive review of methanol reforming processes highlighted the significance of Cu-based catalysts in methanol reforming reactions, which produce hydrogen. The study delves into the kinetic, compositional, and morphological characteristics of these catalysts and discusses the surface reaction mechanism and different methanol reforming schemes. This suggests the role of methanol and its derivatives in the development of clean energy technologies (Yong et al., 2013).
Alcoholic Beverage Safety
While not directly involving (2-Methoxy-3-methylphenyl)methanol, research on methanol's presence in alcoholic beverages to define tolerable concentrations for human consumption is significant. This research contributes to public health by establishing safety thresholds for methanol, a related compound, in consumable products (Paine & Dayan, 2001).
Enzymatic Role in Methanol Detoxification
Studies on Drosophila melanogaster have shown the involvement of several enzymes like cytochrome P450 monooxygenases, alcohol dehydrogenases, and catalases in methanol detoxification. This research provides insights into the metabolic pathways and enzyme mechanisms that could be relevant for understanding the interactions and transformations of methanol and potentially related compounds in biological systems (Wang et al., 2013).
Safety And Hazards
“(2-Methoxy-3-methylphenyl)methanol” is identified with the GHS07 pictogram. The hazard statements include H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P271-P280-P302+P352-P304+P340+P312-P305+P351+P338-P332+P313-P337+P313-P362-P403+P233-P405-P501 , which provide guidance on how to handle and store the compound safely.
Eigenschaften
IUPAC Name |
(2-methoxy-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7-4-3-5-8(6-10)9(7)11-2/h3-5,10H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAAMZJQNNALGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxy-3-methylphenyl)methanol | |
CAS RN |
74090-48-5 | |
| Record name | 2-Methoxy-3-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-phenylacetamide](/img/structure/B2887557.png)
![ethyl 3-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)propanoate](/img/structure/B2887560.png)
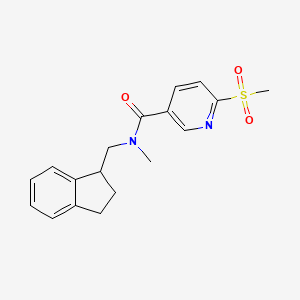
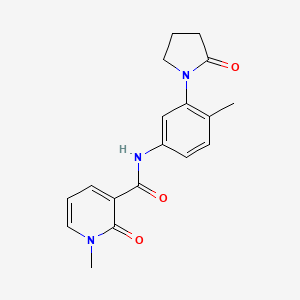
![{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-methylethyl}amine](/img/structure/B2887564.png)
![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-nitrobenzamide](/img/structure/B2887566.png)
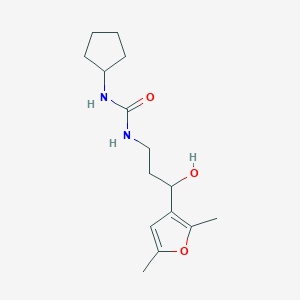
![N-(3-acetyl-10-methyl-6-{[4-(methylethoxy)phenyl]methyl}-7-oxospiro[1,3,4-thia diazoline-2,3'-indoline]-5-yl)acetamide](/img/structure/B2887569.png)
![2,6-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2887570.png)
